molecular formula C13H15NO2 B3116011 Methyl 6-isopropyl-1H-indole-2-carboxylate CAS No. 213596-37-3

Methyl 6-isopropyl-1H-indole-2-carboxylate

Cat. No. B3116011
CAS RN: 213596-37-3
M. Wt: 217.26 g/mol
InChI Key: JWTJTTYFNHSPNN-UHFFFAOYSA-N
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Description

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is a chemical compound that has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . It has a high affinity for aldehydes and can cross the blood-brain barrier into the brain . It has also been shown to be effective against pancreatic cancer cells in vitro .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Chemical Reactions Analysis

“this compound” has been found to be a reactant in various chemical reactions. For instance, it has been used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase . It has also been used in the synthesis of stilbene-based antitumor agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 6-isopropyl-1H-indole-2-carboxylate has been explored in the synthesis of various conformationally constrained tryptophan analogs. These analogs are designed for peptide and peptoid conformation elucidation studies, with a focus on limiting side chain flexibility while leaving amine and carboxylic acid groups open for further modification (Horwell et al., 1994).

Antiproliferative Activity

  • In the realm of cancer research, certain indole-2-carboxylate derivatives, which are related to this compound, have shown notable antiproliferative activity against various cancer cells. This includes compounds like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (Ji et al., 2014).

Infrared Probes

  • Methyl indole-4-carboxylate, closely related to this compound, has been studied as a potential fluorescent and infrared probe. It shows promise in sensing local hydration environments, which is crucial in protein structure and dynamics studies (Liu et al., 2020).

Thermodynamic Properties

  • The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, a group that includes this compound, have been extensively studied. This includes determinations of molar enthalpies of formation and sublimation, which are important for understanding their stability and reactivity (Carvalho et al., 2016).

Safety and Hazards

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

properties

IUPAC Name

methyl 6-propan-2-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16-3)14-11(10)6-9/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJTTYFNHSPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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